molecular formula C15H25NO6 B13975285 Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate

Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B13975285
M. Wt: 315.36 g/mol
InChI Key: BGWKSTWCQJWQIZ-UHFFFAOYSA-N
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Description

Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[45]decane-8-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction mixture is then subjected to column chromatography to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic acid, and N,N-dimethylformamide dimethyl acetal . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with various molecular targets. The tert-butoxycarbonyl group can be deprotected under acidic conditions, revealing an amine group that can participate in further chemical reactions . This deprotection mechanism is crucial for its role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:

These comparisons highlight the uniqueness of Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H25NO6/c1-13(2,3)22-12(18)16-14(11(17)19-4)5-7-15(8-6-14)20-9-10-21-15/h5-10H2,1-4H3,(H,16,18)

InChI Key

BGWKSTWCQJWQIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)C(=O)OC

Origin of Product

United States

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